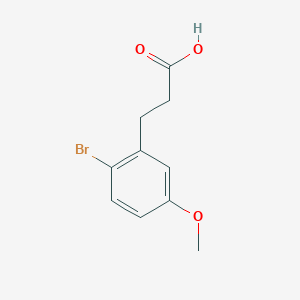

3-(2-Bromo-5-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-5-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBOENPLKPYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437277 | |

| Record name | 3-(2-bromo-5-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66192-02-7 | |

| Record name | 3-(2-bromo-5-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid (CAS 66192-02-7)

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. The selection of starting materials is a critical decision point that dictates the accessible chemical space and the ultimate feasibility of a medicinal chemistry campaign. 3-(2-Bromo-5-methoxyphenyl)propanoic acid is a prime example of a chemical building block that offers significant strategic advantages. Its carefully arranged functional groups—an aryl bromide, a methoxy ether, and a propanoic acid chain—provide three distinct points for chemical modification. This trifecta of reactivity allows for the construction of complex molecular architectures through orthogonal synthetic strategies, making it an invaluable asset for generating libraries of drug-like molecules. This guide aims to provide a comprehensive technical overview of this versatile intermediate, from its fundamental properties to its practical application in the synthesis of potential therapeutics.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. This section details the key characteristics of this compound.

Physicochemical Data

The properties of this compound are consistent with a substituted aromatic carboxylic acid. While extensive experimental data is not publicly available, a combination of supplier information and scientifically robust predictions provides a reliable profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 66192-02-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Melting Point | 116-120 °C (estimated) | Based on isomeric compound data. |

| Boiling Point | 382.7 ± 27.0 °C | Predicted |

| Density | 1.543 ± 0.06 g/cm³ | Predicted |

| pKa | 4.45 ± 0.10 | Predicted; typical for a phenylpropanoic acid. |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in water. | General chemical knowledge. |

Spectroscopic Signature: A Guide to Structural Verification

Confirmation of the chemical structure is a non-negotiable step in any synthetic workflow. The following spectroscopic characteristics are expected for this compound and serve as a benchmark for quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environment.

-

Carboxylic Acid (1H): A broad singlet typically appearing downfield (>10 ppm), which will exchange upon addition of D₂O.

-

Aromatic Protons (3H): Located in the ~6.7-7.5 ppm range. The substitution pattern (bromo at C2, methoxy at C5) will result in a characteristic splitting pattern: a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.

-

Methoxy Group (3H): A sharp singlet around 3.8 ppm.

-

Propanoic Acid Chain (4H): Two distinct triplets, each integrating to 2H, typically between 2.6 and 3.1 ppm, corresponding to the two methylene (-CH₂-) groups. The methylene adjacent to the aromatic ring will be slightly upfield from the one adjacent to the carbonyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will display 10 unique carbon signals. Key signals include the carbonyl carbon (~178 ppm), the six aromatic carbons (with the carbon attached to bromine being significantly shifted), the methoxy carbon (~56 ppm), and the two aliphatic carbons of the propanoic acid chain (~28-35 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

-

A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

A distinct C-O stretching band for the methoxy group will be present around 1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear with nearly equal intensity (approximately 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Rational Synthesis and Purification

While numerous synthetic routes can be envisioned, a robust and logical pathway is presented here, built from well-established and high-yielding transformations in organic chemistry. This approach ensures reliability and scalability. The causality for each step is explained to provide a deeper understanding of the process.

A Plausible Three-Step Synthetic Pathway

The proposed synthesis starts from a commercially available aniline and proceeds through three key transformations: a Heck reaction to form the carbon backbone, a Sandmeyer reaction to install the crucial bromo group, and a final hydrogenation to furnish the target propanoic acid.

Caption: A rational, three-step synthesis of the target compound.

Detailed Experimental Protocol with Scientific Justification

This protocol is a self-validating system, where successful completion of each step can be readily confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Step 1: (E)-3-(2-Amino-5-methoxyphenyl)acrylic acid via Heck Reaction

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxyphenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, typically triethylamine (Et₃N, 2.5 eq), to act as a scavenger for the HX generated during the catalytic cycle.

-

Degas the solution with argon or nitrogen for 20-30 minutes to remove oxygen, which can poison the palladium catalyst.

-

Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and a phosphine ligand, like triphenylphosphine (PPh₃, 0.04-0.1 eq).

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

-

After cooling, perform an aqueous workup. Acidify the aqueous layer with HCl to precipitate the product, which can be isolated by filtration.

-

-

Causality and Expertise:

-

The Heck reaction is the method of choice for creating the C-C bond between the aromatic ring and the acrylic acid moiety.[4]

-

A phosphine ligand is crucial; it stabilizes the Pd(0) active species and facilitates the catalytic cycle.

-

The base is non-negotiable; it neutralizes the acid byproduct, preventing catalyst deactivation and driving the reaction to completion.

-

Step 2: (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid via Sandmeyer Reaction

-

Protocol:

-

Suspend the crude product from Step 1 (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The solid product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried.

-

-

Causality and Expertise:

-

The Sandmeyer reaction is the classical and most reliable method for converting an aryl amine into an aryl bromide.[5][6]

-

The use of a copper(I) salt is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism, offering higher yields and cleaner reactions than uncatalyzed variants.[7]

-

Strict temperature control is the hallmark of a well-executed diazotization. Failure to keep the reaction cold will lead to unwanted side products and significantly lower yields.

-

Step 3: this compound via Catalytic Hydrogenation

-

Protocol:

-

Dissolve the acrylic acid derivative from Step 2 (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol % by weight).

-

Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂), often from a balloon or a Parr hydrogenator.

-

Stir the reaction vigorously at room temperature under a positive pressure of H₂.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the loss of the alkene's UV activity are good indicators of completion (typically 2-6 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

-

Causality and Expertise:

-

Catalytic hydrogenation is a highly efficient and selective method for reducing an alkene double bond without affecting the aromatic ring or the carboxylic acid.[8][9]

-

Palladium on carbon is the industry-standard catalyst for this transformation due to its high activity, selectivity, and ease of removal by filtration.

-

Vigorous stirring is required to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction rate.

-

Purification Strategy

For use in drug discovery, a purity of >98% is essential. The final product from Step 3 can be purified by recrystallization . A solvent system like ethyl acetate/hexanes or toluene is a good starting point. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.

Strategic Application in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold. The aryl bromide and the carboxylic acid can be addressed with different, non-interfering chemical reactions, allowing for the systematic and logical exploration of a target's structure-activity relationship (SAR).

Caption: Orthogonal synthetic vectors for library generation.

-

Vector 1: Amide Bond Formation: The carboxylic acid is a handle for coupling with a vast array of commercially available amines. This is a primary strategy for introducing diversity and modulating properties like solubility, cell permeability, and target engagement. Standard peptide coupling reagents (HATU, EDCI, HOBt) are used to facilitate this transformation under mild conditions.

-

Vector 2: Cross-Coupling Reactions: The aryl bromide is a powerful functional group for modern palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reacting with boronic acids or esters allows for the formation of biaryl structures, a common motif in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, linking the scaffold to various primary or secondary amines and anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces linear, rigid linkers, often used to probe deeper pockets in a protein's active site.

-

This dual functionality makes the molecule a powerful tool for building libraries of compounds around a central, drug-like core, as has been demonstrated for the broader class of substituted phenylpropanoic acids in the development of agents like PPAR activators.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, assuming it is a potential irritant and harmful compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its robust and logical synthesis, combined with the orthogonal reactivity of its functional groups, provides researchers with a reliable and versatile tool for the rapid generation of novel chemical entities. This guide has outlined its core properties, a validated synthetic approach, and its strategic utility, providing the necessary technical foundation for its successful application in the demanding field of drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96% [cymitquimica.com]

- 4. 66192-03-8|3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 5. (1R,2S)-(+)-2-(Dibutylamino)-1-phenyl-1-propanol | C17H29NO | CID 9903376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5128143A - Sustained release excipient and tablet formulation - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. SID 131309376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Viquidil | C20H24N2O2 | CID 65753 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-5-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid, is a key organic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a carboxylic acid functional group, a methoxy-substituted phenyl ring, and a bromine atom, render it a versatile building block for the synthesis of more complex molecules. The strategic placement of the bromo and methoxy groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. While some experimental values are not widely reported in the literature, the following table summarizes its key known and predicted properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [2] |

| CAS Number | 66192-02-7 | [1] |

| Appearance | Solid, white to off-white powder or crystals | [3] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Flash Point | 178.845 °C (Predicted) | [4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in water. | General chemical principles |

| Purity | Commercially available with purities of 96-98% | [1][3] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, leveraging classical organic reactions. A plausible and efficient method involves the modification of a commercially available precursor, such as 2-bromo-5-methoxyaniline or 2-bromo-5-methoxybenzaldehyde. A generalized synthetic workflow is outlined below.

Proposed Synthetic Pathway

A common strategy for the synthesis of 3-arylpropanoic acids involves the Heck reaction, which couples an aryl halide with an acrylic acid derivative, followed by reduction of the resulting double bond.

References

Structure of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic carboxylic acid with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, outlines a robust synthetic pathway, and presents a detailed analysis of its expected spectroscopic characteristics. By combining theoretical predictions with established chemical principles, this document serves as a foundational resource for researchers working with or considering this compound for their synthetic targets.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of approximately 259.1 g/mol , possesses a unique combination of functional groups that define its chemical behavior.[1][2] The structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a propanoic acid side chain.

The key structural features are:

-

Aromatic Core: A 1,2,4-trisubstituted benzene ring.

-

Bromo Substituent: Located at the C2 position (ortho to the side chain), this electron-withdrawing group influences the electronic properties of the ring and serves as a key handle for cross-coupling reactions.

-

Methoxy Substituent: An electron-donating group at the C5 position (para to the bromo group), which modulates the reactivity of the aromatic ring.

-

Propanoic Acid Side Chain: A three-carbon carboxylic acid chain that provides a site for amide bond formation and other derivatizations.

These features make the molecule an attractive intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66192-02-7 | [1][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [2] |

| Appearance | Solid (predicted) | [1] |

| SMILES | COC1=CC(=C(Br)C=C1)CCC(O)=O | [2] |

| InChIKey | RQBOENPLKPYNI-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

While specific peer-reviewed preparations for this exact molecule are not prevalent, a highly reliable synthetic route can be devised based on well-established transformations of analogous phenylpropanoic acids.[4][5][6] The most logical and efficient approach is the catalytic hydrogenation of the corresponding cinnamic acid precursor, (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid.

This two-step process involves:

-

Knoevenagel or Perkin Condensation: To synthesize the cinnamic acid precursor from 2-bromo-5-methoxybenzaldehyde.

-

Catalytic Hydrogenation: To reduce the alkene double bond of the cinnamic acid derivative.

Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the α,β-unsaturated double bond of the cinnamic acid precursor.

-

Reaction Setup: To a solution of (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M), add 10% Palladium on charcoal (Pd/C) (5-10 mol%).

-

Hydrogenation: Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure solid product.[7]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on charcoal is the catalyst of choice for the hydrogenation of alkenes due to its high efficiency and selectivity. It effectively reduces the C=C double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.

-

Solvent: Ethanol or ethyl acetate are commonly used as they are relatively inert, effectively dissolve the starting material, and are easily removed post-reaction.

-

Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, providing a simple yet effective means of maintaining a hydrogen atmosphere.

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation by Spectroscopic Analysis (Predicted)

As experimental data is not publicly available, this section provides a detailed prediction of the spectroscopic signatures expected for this compound, which are crucial for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methoxy protons.

Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically broad and downfield. |

| Ar-H (H6) | ~7.35 | Doublet (d) | 1H | Ortho to the bromo group, expected to be the most downfield aromatic proton. J ≈ 8.8 Hz. |

| Ar-H (H4) | ~6.85 | Doublet of Doublets (dd) | 1H | Coupled to both H3 and H6. J ≈ 8.8, 3.0 Hz. |

| Ar-H (H3) | ~6.70 | Doublet (d) | 1H | Ortho to the methoxy group. J ≈ 3.0 Hz. |

| -OCH₃ | ~3.80 | Singlet (s) | 3H | Methoxy group protons. |

| -CH₂-COOH (α) | ~2.95 | Triplet (t) | 2H | Methylene group adjacent to the aromatic ring. |

| Ar-CH₂- (β) | ~2.70 | Triplet (t) | 2H | Methylene group adjacent to the carbonyl. |

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

| Assignment | Predicted Shift (ppm) | Rationale |

| -C=O | ~179 | Carbonyl carbon of the carboxylic acid. |

| Ar-C (C5) | ~159 | Aromatic carbon attached to the methoxy group. |

| Ar-C (C1) | ~140 | Quaternary aromatic carbon attached to the propanoic acid chain. |

| Ar-C (C6) | ~133 | Aromatic C-H ortho to the bromo group. |

| Ar-C (C3) | ~118 | Aromatic C-H ortho to the methoxy group. |

| Ar-C (C4) | ~115 | Aromatic C-H para to the methoxy group. |

| Ar-C (C2) | ~113 | Quaternary aromatic carbon attached to the bromo group. |

| -OCH₃ | ~56 | Methoxy carbon. |

| -CH₂-COOH (α) | ~35 | Methylene carbon adjacent to the carbonyl. |

| Ar-CH₂- (β) | ~30 | Methylene carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H stretch | Very broad band characteristic of a carboxylic acid dimer. |

| ~1700 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group. |

| ~1600, ~1470 | C=C stretch | Aromatic ring vibrations. |

| ~1250 | C-O stretch | Asymmetric stretch of the aryl ether. |

| ~1040 | C-O stretch | Symmetric stretch of the aryl ether. |

| ~550-650 | C-Br stretch | Carbon-bromine bond vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. The spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and another for the ⁸¹Br isotope (M+2).

-

Predicted m/z: ~258 and ~260.

-

Key Fragmentation: The most likely fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) followed by McLafferty rearrangement or cleavage of the side chain.

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Applications in Research and Drug Development

Substituted phenylpropanoic acids are valuable intermediates in medicinal chemistry.[4][5] While specific applications for this compound are not widely documented, its structure suggests several potential uses:

-

Scaffold for API Synthesis: The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The bromo- and methoxy-substituted phenyl ring serves as a modifiable core structure. Related compounds, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, are key intermediates in the synthesis of drugs like ivabradine, which is used to treat stable angina.[8]

-

Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in fragment-based screening to identify new binding motifs for biological targets.

-

Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide provides a comprehensive framework for its synthesis via catalytic hydrogenation and details the expected spectroscopic signatures necessary for its unequivocal characterization. The structural features—an accessible carboxylic acid, a reactive aryl bromide, and a modulating methoxy group—make it a valuable tool for medicinal chemists and researchers in drug development. The predictive analyses herein offer a robust starting point for any scientist intending to work with this versatile molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid

This guide provides a comprehensive technical overview of 3-(2-Bromo-5-methoxyphenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a robust synthetic pathway, and outline a self-validating analytical workflow to ensure identity and purity.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Such compounds are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecular architectures in medicinal chemistry and materials science. The specific arrangement of the bromo and methoxy substituents on the phenyl ring, combined with the propanoic acid side chain, offers distinct chemical handles for further functionalization.

A precise understanding of its physicochemical properties is the foundation for any experimental work. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][3] |

| Molecular Weight | 259.10 g/mol | [1][2][3] |

| CAS Number | 66192-02-7 | [2] |

| Appearance | Solid, White Crystals or Powder | [2][3] |

| Purity (Typical) | ≥96-98% | [2][3] |

| SMILES | COC1=CC(=C(Br)C=C1)CCC(O)=O | [1] |

| InChIKey | PRQBOENPLKPYNI-XWKXFZRBCX | [1] |

Proposed Synthetic Pathway & Experimental Protocol

While a direct, published synthesis for this exact molecule can be sparse, a logical and efficient pathway can be designed based on fundamental principles of organic chemistry and established precedents for similar structures. The chosen strategy is a two-step process starting from the commercially available 3-(3-methoxyphenyl)propanoic acid, focusing on regioselective bromination as the key transformation.

Causality of the Synthetic Design:

The primary challenge is the regioselective installation of the bromine atom. The starting material, 3-(3-methoxyphenyl)propanoic acid, has two directing groups on the aromatic ring:

-

Methoxy group (-OCH₃): An activating, ortho, para-director.

-

Propanoic acid group (-CH₂CH₂COOH): A deactivating, meta-director.

The methoxy group is a more powerful activating group. Therefore, electrophilic aromatic substitution (bromination) is expected to occur at positions ortho or para to the methoxy group. The target molecule requires bromination at the C2 position, which is ortho to the methoxy group and also meta to the propanoic acid group. This alignment of directing effects makes direct bromination a highly plausible and efficient strategy.

Visualized Synthetic Workflow:

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Step-by-Step Experimental Protocol:

This protocol is a self-validating system. Each step includes checks and expected outcomes that confirm the reaction is proceeding as intended before moving to the next stage.

Step 1: Regioselective Bromination

-

Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask should be charged with 3-(3-methoxyphenyl)propanoic acid (1.0 eq.).

-

Solvent Addition: Add glacial acetic acid as the solvent to dissolve the starting material. Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable under bromination conditions.

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromine (Br₂) (1.05 eq.) in a small amount of glacial acetic acid. Expertise Insight: Using a slight excess of bromine ensures complete consumption of the starting material, but a large excess should be avoided to minimize potential side reactions like di-bromination.

-

Reaction Execution: Heat the flask to a gentle reflux. Add the bromine solution dropwise to the stirring reaction mixture. The characteristic red-brown color of bromine should dissipate as it is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath. The product, being less soluble in the cold acetic acid/water mixture, should precipitate. Pour the reaction mixture into a beaker of ice water to fully precipitate the crude product. Collect the solid by vacuum filtration, washing with cold water to remove residual acetic acid and salts.[4]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a white crystalline solid.

Analytical Characterization: A Self-Validating Workflow

To confirm the successful synthesis and purity of this compound, a multi-technique analytical approach is mandatory. This ensures the structural identity and purity of the final compound, forming a trustworthy and self-validating data package.

Visualized Characterization Workflow:

Caption: A multi-technique workflow for structural and purity validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information on the proton environment. The expected spectrum would show:

-

A singlet for the methoxy (-OCH₃) protons.

-

Distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

Two triplet signals for the two methylene (-CH₂-) groups of the propanoic acid side chain.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH).

-

-

¹³C NMR: This confirms the carbon skeleton. Approximately 10 distinct signals are expected, including the carbonyl carbon of the acid, the carbon bearing the methoxy group, and the carbon bonded to bromine. Spectroscopic data for this compound is available for reference.[5]

B. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition.

-

Expected Result: The mass spectrum should exhibit a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (~259.10 g/mol ). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

C. Infrared (IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Expected Result: The IR spectrum will provide confirmatory evidence of the structure:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

-

A sharp, strong absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the 1600-1450 cm⁻¹ region, indicating C=C stretching within the aromatic ring.

-

A strong absorption around 1250 cm⁻¹ for the C-O stretch of the aryl ether (methoxy group).

-

D. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound.

-

Methodology: A reversed-phase HPLC method would be developed using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid). The sample is detected using a UV detector.

-

Validation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. For use in drug development, a purity of >98% is typically required.

By combining these analytical techniques, a researcher can be confident in the identity, structure, and purity of the synthesized this compound, ensuring the reliability of any subsequent experiments.

References

A Spectroscopic Investigation of 3-(2-Bromo-5-methoxyphenyl)propanoic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(2-Bromo-5-methoxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through comparative analysis with structurally analogous compounds.

Introduction

This compound, with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , is a substituted aromatic carboxylic acid.[1] Its structure combines a trisubstituted benzene ring with a propanoic acid side chain. The strategic placement of a bromine atom, a methoxy group, and the propanoic acid moiety on the aromatic ring gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis.[2]

This guide will present a predicted spectroscopic dataset for this compound and offer a detailed interpretation of the spectral features. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, providing a framework for the analysis of this and similar molecules.

Experimental Workflow for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is foundational to accurate structural elucidation. The following workflow outlines the standard procedures for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic Protons: ~7.4 ppm (d), ~6.9 ppm (d), ~6.7 ppm (dd). Methoxy Protons: ~3.8 ppm (s). Propanoic Acid Protons: ~2.9 ppm (t), ~2.6 ppm (t). Carboxylic Acid Proton: ~11-12 ppm (br s). |

| ¹³C NMR | Carbonyl Carbon: ~178 ppm. Aromatic Carbons: ~159 ppm, ~134 ppm, ~131 ppm, ~118 ppm, ~116 ppm, ~115 ppm. Methoxy Carbon: ~56 ppm. Propanoic Acid Carbons: ~34 ppm, ~25 ppm. |

| IR | O-H (Carboxylic Acid): 3300-2500 cm⁻¹ (broad). C-H (Aromatic & Aliphatic): 3100-2850 cm⁻¹. C=O (Carbonyl): ~1710 cm⁻¹ (strong). C=C (Aromatic): ~1600, 1480 cm⁻¹. C-O (Ether & Carboxylic Acid): ~1250, 1040 cm⁻¹. C-Br: ~650 cm⁻¹. |

| MS (EI) | Molecular Ion Peaks: m/z 258 & 260 (approx. 1:1 ratio). Key Fragments: m/z 213/215 ([M-COOH]⁺), m/z 199/201 ([M-CH₂COOH]⁺), m/z 134 ([M-Br-COOH]⁺), m/z 45 ([COOH]⁺). |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum Analysis:

-

Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear far downfield, around 11-12 ppm . This significant deshielding is characteristic of carboxylic acid protons and is influenced by hydrogen bonding and the electronegativity of the attached oxygen atoms.[3] The broadness is a result of hydrogen exchange and the signal's position can be sensitive to concentration and the choice of deuterated solvent.[4][5] A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the disappearance of this peak confirms its assignment as an exchangeable acidic proton.[3][6]

-

Aromatic Protons (Ar-H): The trisubstituted benzene ring gives rise to three distinct signals in the aromatic region (~6.5-8.5 ppm ).[7]

-

A doublet around 7.4 ppm is predicted for the proton ortho to the bromine atom. The strong electron-withdrawing inductive effect of bromine deshields this proton, shifting it downfield.

-

A doublet around 6.9 ppm is anticipated for the proton para to the bromine and ortho to the propanoic acid side chain.

-

A doublet of doublets at approximately 6.7 ppm is expected for the proton ortho to the methoxy group and meta to the bromine. The electron-donating methoxy group shields ortho and para protons, shifting them upfield.[8] The splitting pattern (doublet of doublets) arises from coupling to two non-equivalent neighboring protons.

-

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted around 3.8 ppm .[9] The singlet nature indicates no adjacent protons, and the chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

Propanoic Acid Protons (-CH₂CH₂COOH):

-

A triplet at approximately 2.9 ppm is expected for the two protons adjacent to the aromatic ring (benzylic protons).[7] These protons are deshielded by the aromatic ring.

-

Another triplet around 2.6 ppm is predicted for the two protons adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group causes this downfield shift.[3] Both signals appear as triplets due to coupling with the adjacent CH₂ group.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum Analysis:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 178 ppm , due to the strong deshielding effect of the two oxygen atoms.[2][3]

-

Aromatic Carbons: Six distinct signals are predicted for the six carbons of the benzene ring.

-

The carbon bearing the methoxy group is anticipated around 159 ppm .

-

The carbon attached to the bromine atom is expected to be significantly shielded by the heavy atom effect, with a predicted chemical shift around 115 ppm .[10]

-

The other four aromatic carbons will have chemical shifts in the range of 116-134 ppm , influenced by the electronic effects of the substituents.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is predicted to have a chemical shift of approximately 56 ppm .[11]

-

Propanoic Acid Carbons (-CH₂CH₂COOH): The two methylene carbons of the propanoic acid side chain are expected to appear at around 34 ppm and 25 ppm .

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum Analysis:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted to dominate the region from 3300 cm⁻¹ to 2500 cm⁻¹ .[12][13][14][15] This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state.[16]

-

C-H Stretch: Sharp peaks between 3100-3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those between 3000-2850 cm⁻¹ correspond to aliphatic C-H stretching in the propanoic acid side chain.[17][18]

-

C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted around 1710 cm⁻¹ , which is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid.[12][14][15][19] Conjugation with the aromatic ring typically lowers this frequency.[15][20]

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are expected due to the carbon-carbon stretching vibrations within the benzene ring.[7]

-

C-O Stretch: Two distinct C-O stretching bands are anticipated. A strong band around 1250 cm⁻¹ is due to the C-O stretch of the carboxylic acid, while another strong band around 1040 cm⁻¹ is characteristic of the aryl-alkyl ether (Ar-O-CH₃).[17][19]

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, around 650 cm⁻¹ , is predicted for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI) Analysis:

Caption: Predicted fragmentation pathway for this compound.

-

Molecular Ion Peak ([M]⁺˙): Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 258 and m/z 260 .[21][22] This isotopic signature is a definitive indicator of a bromine-containing compound.

-

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a prominent fragment ion.[23] This would result in peaks at m/z 213 and 215 .

-

McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty-type rearrangement could lead to the loss of a neutral acetic acid molecule, although this is less probable.

-

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propanoic acid side chain is favorable, leading to the loss of a carboxymethyl radical (•CH₂COOH). This would produce fragment ions at m/z 199 and 201 .

-

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment ion at m/z 179 .[22]

-

Further Fragmentation: The fragment at m/z 179 could then lose the carboxyl group to give a fragment at m/z 134 .

-

A peak at m/z 45 corresponding to the [COOH]⁺ ion is also expected.[23]

-

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a multi-faceted spectroscopic "fingerprint" of the molecule. The interplay of the chemical shifts in NMR, the characteristic absorption bands in IR, and the unique isotopic patterns and fragmentation in MS, collectively allows for the unambiguous elucidation of its structure. This guide serves as a valuable resource for researchers, enabling them to confidently identify this compound and understand its chemical properties based on its spectroscopic behavior.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. savemyexams.com [savemyexams.com]

- 22. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Guide to the Purity and Appearance of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a crucial intermediate in the synthesis of various pharmaceutical compounds, the purity and physical characteristics of 3-(2-Bromo-5-methoxyphenyl)propanoic acid are of paramount importance. Ensuring the quality of this starting material is a foundational step in any drug development pipeline, directly impacting the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the compound's expected appearance, typical purity levels, and the rigorous analytical methodologies required for its comprehensive characterization.

Physicochemical Characteristics

This compound is a substituted aromatic carboxylic acid. Its core properties are summarized below. These parameters serve as the initial benchmark for quality assessment.

| Property | Value | Source(s) |

| CAS Number | 66192-02-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][5][6] |

| Molecular Weight | ~259.1 g/mol | [1][5][6] |

| Typical Appearance | Solid. Off-white to light yellow powder or crystals. | [1][4][6] |

| Common Purity Levels | 96% - 98% | [1][4][6] |

Appearance and Morphology: The First Line of Assessment

The visual inspection of a chemical compound is the most immediate, albeit qualitative, method of assessment. For this compound, the expected appearance is a white, off-white, or slightly yellow crystalline powder or solid.[1][4][6]

Causality Behind Visual Inspection:

-

Color: Significant deviation from a white or off-white color can indicate the presence of chromophoric impurities. These may arise from side reactions during synthesis, degradation of the material, or residual catalysts.

-

Form: The compound is typically supplied as a solid, which may be crystalline or a fine powder.[1][6] The consistency of the form across different batches can be an indicator of consistent manufacturing and purification processes.

While simple, comparing the material to a certified pure standard is a valuable preliminary step to quickly identify gross impurities or degradation.[7]

Purity Profile and Potential Impurities

Commercial grades of this compound are typically available with purities of 96% to 98%.[1][4][6] For pharmaceutical applications, understanding the nature and quantity of the remaining 2-4% is critical. Impurities can affect the stability, safety, and synthesis efficiency of subsequent steps.

Potential impurities can be categorized based on their origin. The following diagram illustrates the logical relationship between these impurity classes.

Caption: Logical categorization of potential impurities.

Analytical Methodologies for Purity and Structural Confirmation

A multi-faceted analytical approach is required for the definitive assessment of purity and structure. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a self-validating system of characterization.

The diagram below outlines a standard workflow for the analytical characterization of a pharmaceutical intermediate like this compound.

Caption: A standard analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment, separating the main compound from non-volatile impurities. A reversed-phase HPLC method is typically employed for compounds of this nature.[8]

Expertise in Method Development: The choice of a C18 column is standard for retaining non-polar aromatic compounds. An acidic mobile phase (e.g., using a phosphate buffer) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification. UV detection is suitable due to the aromatic ring's chromophore.

Illustrative HPLC Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) | Organic modifier and acidic aqueous phase for good separation and peak shape. |

| Detection | UV at 220 nm | Wavelength for sensitive detection of the phenyl ring.[8] |

| Flow Rate | 1.0 - 1.2 mL/min | Provides optimal separation efficiency and reasonable run times.[8] |

| Column Temp. | Ambient or elevated (e.g., 40-80 °C) | Higher temperatures can improve peak shape and reduce viscosity.[8] |

Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Spectroscopic Characterization

While HPLC quantifies purity, spectroscopic methods confirm the chemical identity of the main peak and can help identify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts, integration values, and coupling patterns of the protons in ¹H NMR, along with the number of signals in ¹³C NMR, provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals can indicate impurities. Spectroscopic data for this compound, including ¹H NMR, is available for reference.[9]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[10][11] The technique provides a mass-to-charge ratio that should correspond to the calculated molecular weight of C₁₀H₁₁BrO₃ (~259.1 g/mol ). When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For this molecule, characteristic stretches would be observed for the carboxylic acid O-H (broad), the C=O of the acid, the C-O of the ether, and the aromatic C-H and C=C bonds. Reference spectra for similar methoxyphenyl propanoic acids are available in databases like the NIST WebBook.[12]

Other Confirmatory Tests

-

Melting Point: Pure crystalline solids have a sharp, defined melting point. Impurities typically cause a depression and broadening of the melting point range.[7] While some databases lack a specific melting point for this compound, determining this physical property is a simple and effective test of purity.[5]

-

Titration: A simple acid-base titration with a standardized base can be used to determine the assay (a measure of the amount of the acidic substance) of the material, providing a complementary measure of purity.

Conclusion

The quality of this compound is a critical parameter for its successful use in research and drug development. A comprehensive assessment relies on a combination of visual inspection and a suite of robust analytical techniques. While HPLC provides the quantitative measure of purity, it must be supported by spectroscopic methods (NMR, MS, IR) to confirm structural identity and characterize unknown impurities. This self-validating system of analysis ensures that the material meets the high standards required for pharmaceutical synthesis, safeguarding the integrity of the entire development process.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 66192-02-7 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound, CasNo.66192-02-7 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96% [cymitquimica.com]

- 7. moravek.com [moravek.com]

- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(66192-02-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 12. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

Solubility of 3-(2-Bromo-5-methoxyphenyl)propanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid

A Foreword for the Modern Researcher

In the landscape of synthetic chemistry and drug development, understanding the fundamental physicochemical properties of a novel compound is not merely a preliminary step; it is the bedrock upon which successful research is built. The solubility of a molecule, such as this compound, dictates its behavior in biological systems, its ease of purification, and the feasibility of its formulation. This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide you with a comprehensive framework for determining, understanding, and applying the solubility data of this compound. We will delve into the causality behind experimental design, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating robust and reliable data.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility. A careful analysis of this compound reveals a molecule with distinct regions of varying polarity, a characteristic that suggests a nuanced solubility profile.

-

The Carboxylic Acid Moiety (-COOH): This is the most significant polar feature of the molecule. It can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents like water and alcohols. Furthermore, its acidic nature (with an estimated pKa around 4-5) means its ionization state is pH-dependent. In solutions with a pH above its pKa, the carboxyl group will be deprotonated to form a carboxylate anion (-COO⁻), which is significantly more polar and will dramatically increase solubility in aqueous media.

-

The Phenyl Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Substituents (Bromo- and Methoxy-): The bromine atom is large and electronegative, contributing to the molecule's overall molecular weight and introducing a dipole moment. The methoxy group (-OCH₃) is a polar ether linkage that can act as a hydrogen bond acceptor. These substituents create an asymmetric distribution of electron density across the phenyl ring, influencing its interaction with various solvents.

This combination of a highly polar, ionizable head (the carboxylic acid) and a moderately polar, bulky body suggests that the compound will exhibit limited solubility in both highly nonpolar solvents (like hexane) and in neutral water, with solubility likely increasing in polar organic solvents and in aqueous solutions with an adjusted pH.

Rationale for Solvent Selection

The selection of solvents is a critical aspect of solubility screening. The goal is to probe the compound's behavior across a spectrum of polarities and hydrogen bonding capabilities. A well-chosen solvent set provides a comprehensive picture of the compound's physicochemical properties.

| Solvent Class | Example Solvents | Rationale |

| Nonpolar | Toluene, Heptane | To assess the contribution of the hydrophobic phenyl ring to solubility. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF) | These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. They are effective at solvating a wide range of organic molecules. |

| Polar Protic | Methanol, Ethanol | These solvents can both donate and accept hydrogen bonds, making them effective at solvating the carboxylic acid group. |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 7.4 (e.g., Phosphate Buffer), pH 9.0 (e.g., Borate Buffer) | Essential for characterizing the pH-dependent solubility, which is critical for predicting behavior in biological systems and for developing purification strategies. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as outlined in guidelines such as OECD 105. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. An excess is critical to ensure that a solid phase remains at equilibrium.

-

Add a precise volume of the selected solvent or buffer to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature shaker bath, typically set to 25 °C (or another physiologically relevant temperature).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For accurate results, the supernatant must be separated from the undissolved solid. This is best achieved by centrifugation, followed by careful collection of the clear supernatant. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC analysis).

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Illustrative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound. This data is for illustrative purposes to guide researchers on how to present and interpret their findings.

| Solvent | Solvent Polarity Index | Hypothetical Solubility at 25°C (mg/mL) | Classification |

| Heptane | 0.1 | < 0.1 | Practically Insoluble |

| Toluene | 2.4 | 5.2 | Sparingly Soluble |

| Tetrahydrofuran (THF) | 4.0 | 155.8 | Freely Soluble |

| Acetone | 5.1 | 210.5 | Freely Soluble |

| Ethanol | 5.2 | 180.3 | Freely Soluble |

| Acetonitrile (ACN) | 5.8 | 95.7 | Soluble |

| Methanol | 6.6 | 250.1 | Very Soluble |

| Water (pH 7.4 Buffer) | 10.2 | 0.8 | Slightly Soluble |

| Water (pH 9.0 Buffer) | 10.2 | 25.6 | Soluble |

| Water (pH 2.0 Buffer) | 10.2 | < 0.1 | Practically Insoluble |

Interpretation of Illustrative Data

-

Effect of Polarity: The compound shows very poor solubility in the nonpolar solvent heptane. As the polarity of the solvent increases (Toluene, THF, Acetone), the solubility significantly improves. This highlights the importance of the polar groups on the molecule. Methanol, being a highly polar and protic solvent, is shown to be an excellent solvent, capable of effectively solvating both the carboxylic acid and the methoxy group through hydrogen bonding.

-

Effect of pH: The most dramatic effect is observed in the aqueous buffers. At pH 2.0, which is well below the estimated pKa of the carboxylic acid, the molecule is in its neutral form and is practically insoluble. At a physiological pH of 7.4, where a portion of the molecules will be deprotonated, the solubility increases. At pH 9.0, well above the pKa, the molecule exists predominantly as the highly polar carboxylate salt, leading to a significant increase in aqueous solubility.

Relationship Visualization

Unlocking the Therapeutic Potential of 3-(2-Bromo-5-methoxyphenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Rationale for Exploration

In the landscape of medicinal chemistry, the phenylpropanoic acid scaffold is a privileged structure, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] However, the vast chemical space surrounding this core remains ripe for exploration, offering the potential for novel therapeutic agents with diverse biological activities. This guide focuses on a specific, yet promising, subset: derivatives of 3-(2-Bromo-5-methoxyphenyl)propanoic acid. The strategic incorporation of a bromine atom and a methoxy group onto the phenyl ring introduces unique electronic and steric properties that can significantly influence molecular interactions with biological targets.

While direct literature on the biological activities of this compound itself is nascent, extensive research on structurally related bromo- and methoxy-substituted aromatic compounds provides a strong rationale for its investigation as a source of new anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6] This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, in-vitro and in-vivo evaluation, and mechanistic elucidation of this intriguing class of molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and accelerate the discovery process.

Part 1: The Chemical Canvas - Synthesis and Derivatization Strategies

The core structure, this compound (C₁₀H₁₁BrO₃), presents multiple avenues for chemical modification to generate a library of diverse derivatives.[7][8] The carboxylic acid moiety is a prime handle for forming amides, esters, and hydrazides, each capable of altering the compound's physicochemical properties and biological target interactions. Furthermore, the aromatic ring can be subjected to additional substitutions, although the existing bromine and methoxy groups will direct the position of new substituents.

A generalized synthetic approach to creating a focused library of derivatives is outlined below. The rationale is to create a set of compounds with varying lipophilicity, hydrogen bonding potential, and steric bulk to comprehensively probe the structure-activity relationship (SAR).

Workflow for Derivative Synthesis

Caption: Generalized workflow for the synthesis of this compound derivatives.

Part 2: Hypothesized Biological Activities and Mechanistic Underpinnings

Based on extensive data from analogous chemical structures, we can postulate several key biological activities for derivatives of this compound.

Potential as Anticancer Agents

The presence of bromo and methoxy groups on a phenyl ring is a recurring motif in compounds with demonstrated anticancer properties.[2][9][10][11]

-

Induction of Apoptosis and Cell Cycle Arrest: Derivatives of 4-Bromo-2-methoxyphenol have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2] The mechanism often involves the disruption of the microtubule network, which is crucial for cell division.[2] Some brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][9][10] It is plausible that derivatives of this compound could exhibit similar antimitotic activity.

-

Modulation of Signaling Pathways: The methoxy group, in particular, is a common feature in many natural and synthetic compounds that interact with key signaling pathways in cancer, such as those involving kinases.[12][13]

Potential as Anti-inflammatory Agents

The foundational structure of arylpropanoic acid is strongly associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

COX Inhibition: NSAIDs like ibuprofen and naproxen are arylpropanoic acid derivatives.[1] It is highly probable that derivatives of this compound will exhibit some level of COX inhibitory activity. The nature and substitution on the propanoic acid side chain will be critical in determining the potency and selectivity for COX-1 versus COX-2.

-

Inhibition of Pro-inflammatory Mediators: Beyond COX inhibition, some bromophenol derivatives have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This suggests a broader anti-inflammatory profile that could be explored.

Potential as Antimicrobial Agents

The inclusion of bromine and a phenyl ring can contribute to the antimicrobial properties of a molecule.

-

Antibacterial and Antifungal Activity: Various N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have shown good antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger.[6] Similarly, certain meta-alkoxyphenylcarbamates have demonstrated activity against Escherichia coli and Candida albicans.[5] The lipophilicity and electronic properties conferred by the bromo- and methoxy-substituents could enhance membrane disruption or inhibition of essential microbial enzymes.

Part 3: A Practical Guide to In Vitro Evaluation

A systematic, stepwise approach from in vitro to in vivo experiments is crucial for the efficient evaluation of new chemical entities.[14] In vitro assays provide the initial, high-throughput screening platform to identify promising candidates for further development.[15][16][17]

Primary Anticancer Screening Workflow

The initial assessment of anticancer potential involves a battery of assays to determine cytotoxicity, effects on cell proliferation, and the mode of cell death.

Caption: A streamlined workflow for the initial in vitro screening of anticancer activity.

Detailed Experimental Protocols

Protocol 3.1.1: Cell Viability/Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Self-Validation: Include a known cytotoxic drug (e.g., doxorubicin) as a positive control to ensure the assay is performing correctly. The vehicle control should show minimal cytotoxicity.

Protocol 3.1.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Primary Anti-inflammatory Screening

Protocol 3.2.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Principle: This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant.

-